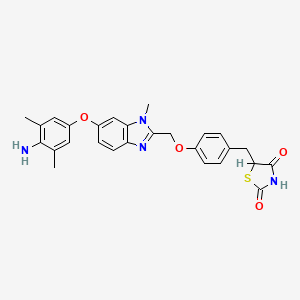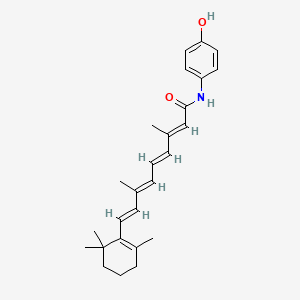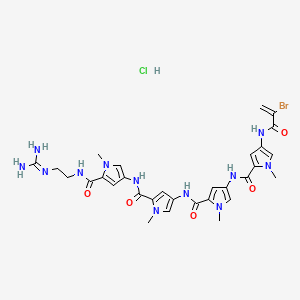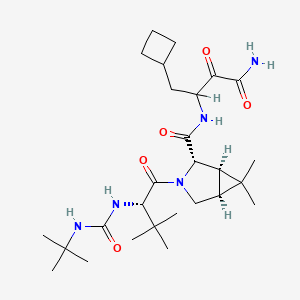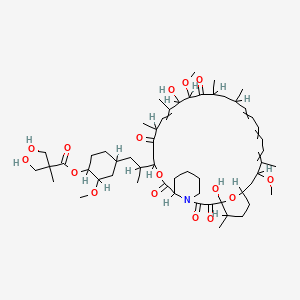
Temsirolimus
Übersicht
Beschreibung
Temsirolimus is an antineoplastic agent used in the treatment of renal cell carcinoma (RCC). It works by inhibiting mTOR, a protein that controls cell division . It is given intravenously and interferes with the growth of cancer cells, which are eventually destroyed by the body .
Synthesis Analysis
This compound can be prepared using enol acyl donors, but this is not favorable in process development. An improved enzymatic process to prepare this compound has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .Chemical Reactions Analysis
This compound is an inhibitor of mTOR (mammalian target of rapamycin). It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division .Physical and Chemical Properties Analysis
This compound has a molecular formula of C56H87NO16 and a molecular weight of 1030.29 . It is stored at -20°C in powder form and at -80°C in solvent for up to 3 years and 1 year respectively .Wirkmechanismus
Target of Action
Temsirolimus, also known as Torisel, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling cell division .
Mode of Action
This compound works by binding to an intracellular protein known as FKBP-12 . This binding forms a protein-drug complex that inhibits the activity of mTOR . The inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .
Biochemical Pathways
The inhibition of mTOR by this compound affects the PI3 kinase/AKT pathway . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked . This results in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Pharmacokinetics
The pharmacokinetics of this compound is influenced by factors such as enzyme-inducing antiepileptic drugs (EIAEDs) . For patients receiving EIAEDs, the systemic exposure to this compound is lower by 1.5-fold . Likewise, peak concentrations and exposure to sirolimus, a major metabolite of this compound, are lower by 2-fold . Brain tumor tissue concentrations of this compound and sirolimus were relatively comparable in both groups of patients at their respective dose levels .
Result of Action
The result of this compound’s action is a cell cycle arrest in the G1 phase . It also inhibits tumor angiogenesis by reducing the synthesis of vascular endothelial growth factor (VEGF) . This leads to the inhibition of proliferation, growth, and survival of tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, drugs that induce cytochrome P450 3A4, such as EIAEDs, significantly affect the pharmacokinetics of this compound and its active metabolite, sirolimus . This can impact the compound’s action, efficacy, and stability .
Wissenschaftliche Forschungsanwendungen
Behandlung von fortgeschrittenem Nierenzellkarzinom
Temsirolimus ist ein spezifischer Inhibitor des mTOR (mammalian target of rapamycin), der für die Behandlung von fortgeschrittenem Nierenzellkarzinom zugelassen ist . mTOR ist einzigartig unter den Antikrebs-Wirkstoffzielen, was this compound zu einem wertvollen Werkzeug im Kampf gegen diese Krebsart macht .
Überwindung von Resistenzen in der Behandlung von Blasenkrebs
Obwohl mTOR-Inhibitoren wie this compound vielversprechend in der Behandlung von Blasenkrebs sind, erschwert erworbene Resistenz häufig die Wirksamkeit . Es wurden Forschungsarbeiten durchgeführt, um die Mechanismen zu bewerten, die zu Resistenz führen . Die Studie ergab, dass die this compound-Resistenz mit einer Reaktivierung des Blasenkrebswachstums und eines invasiven Verhaltens zusammenhängt . Die Integrine α2, α3 und β1 könnten attraktive Behandlungsziele sein, um die this compound-Resistenz zu verhindern .
Steigerung der Antikrebs-Immunität
Es wurde festgestellt, dass this compound die Antikrebs-Immunität verstärkt, indem es die Autophagie-vermittelte Degradation der Sekretion des kleinen extrazellulären Vesikels PD-L1 induziert . Dieser Mechanismus hemmt die Sekretion von tumorabgeleitetem sEV PD-L1 und zellulärem PD-L1, wodurch die durch CD8 + T-Zellen vermittelte Antikrebs-Immunität gefördert wird .
Hemmung von Tumorwachstum und Metastasierung
Tumorabgeleitetes kleines extrazelluläres Vesikel (sEV) programmierter Zelltod-Ligand 1 (PD-L1) trägt zur geringen Reaktivität von Zellen auf die Therapie mit Immuncheckpoint-Blockade (ICBT) bei, da sEV PD-L1 an programmierten Zelltod 1 (PD-1) in Immunzellen bindet . This compound kann die durch sEV PD-L1 vermittelte Immunsuppression bei Krebspatienten durch Aktivierung des Immunsystems im Körper durch Hemmung von tumorabgeleitetem sEV PD-L1 überwinden .
Safety and Hazards
Temsirolimus may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Temsirolimus involves the conversion of sirolimus to temsirolimus through a series of chemical reactions.", "Starting Materials": [ "Sirolimus", "Methanesulfonyl chloride", "Triethylamine", "Pyridine", "Acetic anhydride", "Chlorotrimethylsilane", "N,N-Dimethylformamide", "Methanol", "Water", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid" ], "Reaction": [ "Sirolimus is reacted with methanesulfonyl chloride and triethylamine in pyridine to form the mesylate intermediate.", "The mesylate intermediate is then reacted with acetic anhydride and chlorotrimethylsilane in N,N-dimethylformamide to form the acetylated intermediate.", "The acetylated intermediate is then reacted with methanol and water in the presence of sodium bicarbonate to form temsirolimus.", "The temsirolimus product is isolated and purified using standard techniques such as crystallization and chromatography." ] } | |
CAS-Nummer |
162635-04-3 |
Molekularformel |
C56H87NO16 |
Molekulargewicht |
1030.3 g/mol |
IUPAC-Name |
[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1 |
InChI-Schlüssel |
CBPNZQVSJQDFBE-UITOJQKMSA-N |
Isomerische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Aussehen |
Solid powder |
Color/Form |
White to off-white powder White solid |
| 162635-04-3 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Practically insoluble in water; soluble in alcohol Solubility is independent of pH Soluble in wate |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCI 779 CCI-779 rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) temsirolimus Torisel |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Temsirolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, ]. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR kinase activity [].
A: this compound binding to mTORC1 leads to the inhibition of phosphorylation of proteins downstream of mTOR, including p70S6 kinase (p70S6K) and 4E-BP1 [, , ]. This ultimately results in cell cycle arrest at the G1 phase, inhibiting tumor cell proliferation [, , , , ].
A: Yes, research suggests that this compound can decrease tumor angiogenesis []. In preclinical models, this compound reduced tumor angiogenesis in vivo and decreased the viability of human umbilical vein endothelial cells (HUVECs) in vitro [].
ANone: While this specific information is not provided in the research excerpts, you can find the molecular formula (C51H79NO13) and weight (958.2 g/mol) of this compound from publicly available chemical databases like PubChem and ChemSpider.
A: this compound exhibits a high volume of distribution, is rapidly metabolized to sirolimus (rapamycin), its major active metabolite [, ]. It is primarily metabolized by CYP3A4, with some sensitivity to drug interactions [, ].
A: Intravenous (IV) administration of this compound results in high peak concentrations and limited immunosuppressive activity compared to oral administration [, ]. The IV route also leads to extensive distribution into peripheral tissues due to its high volume of distribution [].
A: Yes, research demonstrates a dose-dependent relationship between this compound concentration and inhibition of S6 ribosomal protein (S6RP) phosphorylation, a downstream marker of mTORC1 activity [].
A: this compound is approved for treating advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL) []. It has shown promise in clinical trials for these cancers, improving overall survival and progression-free survival compared to standard treatments [, , , , ].
A: In RCC, this compound is considered standard first-line treatment for patients with poor-risk features [, ]. It has also demonstrated activity in heavily pretreated patients with metastatic RCC [].
A: While the research provided focuses primarily on adult cancers, one study investigated this compound in combination with cixutumumab for children with recurrent solid tumors []. The study established recommended pediatric doses but did not provide detailed efficacy results [].
A: Research suggests that compensatory activation of mTORC2 signaling during treatment with this compound or other rapamycin analogs may contribute to drug resistance []. Additionally, activation of the SDF-1α–CXCR4 signaling pathway can promote resistance through increased mTOR pathway fidelity, EGFR signaling recruitment, and angiogenesis [, ].
A: Yes, in preclinical studies, exposure to this compound induced a resistant phenotype in initially sensitive pancreatic cancer explants []. This highlights the potential for acquired resistance to develop during treatment.
A: The provided research indicates that common adverse events associated with this compound include mucositis, rash, nausea, hyperglycemia, hyperlipidemia, and anemia [, , ]. The severity and frequency of these events can vary depending on the dose and individual patient factors [, , ].
A: Close monitoring of patients receiving this compound is crucial for identifying and managing adverse events [, ]. Dose adjustments or supportive care measures may be necessary to mitigate toxicity and optimize patient outcomes [, ].
ANone: Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)




![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
